molecular formula C200H312N62O57S6 B1151383 Psalmotoxin-1 / PcTx1

Psalmotoxin-1 / PcTx1

Numéro de catalogue: B1151383
Poids moléculaire: 4690.82 Da
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Psalmotoxin-1 (PcTx1, Pi-theraphotoxin-Pc1a) has been isolated from the venom of the Spider Psalmopoeus cambridgei (Trinidad chevron tarantula). PcTx1 is known to block potently (IC50 = 1 nM) and selectively the H+-gated sodium channel ASIC1a (acid-sensitive ion channel 1a). The blockage is rapid and reversible. PcTx1 can distinguish between the two ASIC1 splice variants ASIC1a and ASIC1b. PcTx1 loses its capacity to block ASIC1a as soon as this subunit is associated with another member of the family (ASIC2a or ASIC3). PcTx1 demonstrates an analgesic effect in acute and neuropathic pain models.

Applications De Recherche Scientifique

1. Inhibition of Cation Currents in Malignant Glioma Cells

Psalmotoxin 1 (PcTx1) inhibits cation currents mediated by acid-sensing ion channels (ASICs) in high-grade human astrocytoma cells (glioblastoma multiforme). This inhibition is specific to glioma cells, not affecting normal human astrocytes, suggesting PcTx1's potential in targeting specific ASIC-containing ion channels for glioma treatment (Bubien et al., 2004).

2. Structural Insights for ASIC1a Channel Inhibition

Recombinant production of PcTx1 has facilitated the understanding of its three-dimensional structure, offering insights into key structural elements for ASIC1a channel binding. This knowledge aids in comprehending how PcTx1 modulates these channels, which are significant for pain perception and synaptic plasticity (Escoubas et al., 2003).

3. State-Dependent Interaction with Acid-Sensing Ion Channels

PcTx1's interaction with ASICs is state-dependent, binding differently to various states (closed, open, desensitized) of the channel. This complex interaction pattern offers a deeper understanding of the channel's modulation, essential for developing therapeutics targeting neurological conditions (Chen et al., 2006).

4. Molecular Dynamics Simulations for Understanding Channel Gating

Molecular dynamics simulations have been used to investigate PcTx1's role in regulating ASIC1a gating. These studies provide insights into the conformational changes and interactions at the molecular level, crucial for understanding and manipulating ASIC1a's function (Yu et al., 2018).

5. Analgesic Properties via ASIC1a Inhibition

PcTx1 has potent analgesic properties against various types of pain in rodents, attributed to its blockade of ASIC1a. This leads to activation of the endogenous enkephalin pathway, highlighting its potential in pain management (Mazzuca et al., 2007).

6. Insights into Homology Models of ASICs

Homology models of human ASICs have been constructed and evaluated by in silico docking with PcTx1. This research aids in understanding the toxin-channel complex stability and could lead to the design of new compounds for treating pain or ischemic stroke (Qadri et al., 2009).

7. Investigating the Mechanism of PcTx1 on ASIC1a Channel Gating

Further molecular dynamics simulations have been conducted to understand the functional role of PcTx1 residues in ASIC1a channel gating. This study provides a pathway to influence channel gating, contributing to the development of novel therapeutic interventions (Zeng & Huang, 2017).

8. PcTx1's Anti-Plasmodial Activity

Research into the structural properties of PcTx1 has revealed its antiplasmodial activity against Plasmodium falciparum, offering a potential lead for new antimalarial drugs. Understanding PcFK1's structure helps in elucidating its unique mechanism of action (Pimentel et al., 2006).

Propriétés

Formule moléculaire

C200H312N62O57S6

Poids moléculaire

4690.82 Da

Apparence

White lyophilized solidPurity rate: > 98%AA sequence: Glu-Asp-Cys3-Ile-Pro-Lys-Trp-Lys-Gly-Cys10-Val-Asn-Arg-His-Gly-Asp-Cys17-Cys18-Glu-Gly-Leu-Glu-Cys23-Trp-Lys-Arg-Arg-Arg-Ser-Phe-Glu-Val-Cys33-Val-Pro-Lys-Thr-Pro-Lys-Thr-OHDisulfide bonds: Cys3-Cys18, Cys10-Cys23 and Cys17-Cys33Length (aa): 40

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.